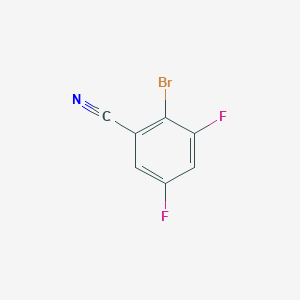

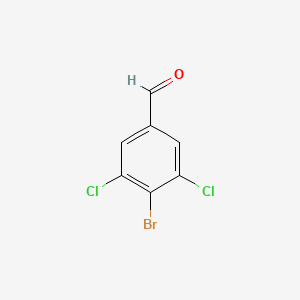

4-Bromo-3,5-dichlorobenzaldehyde

Übersicht

Beschreibung

4-Bromo-3,5-dichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A study by Chen, Zhou, Tan, and Yeung (2012) outlines an enantioselective approach to synthesizing 3,4-dihydroisocoumarin. The method involves bromocyclization of styrene-type carboxylic acids, leading to the formation of 3-bromo-3,4-dihydroisocoumarins. These compounds serve as versatile building blocks for various dihydroisocoumarin derivatives, crucial in organic chemistry and potential biological applications (Chen, Zhou, Tan, & Yeung, 2012).

Antimicrobial Activity

JagadeeshPrasad et al. (2015) conducted a study on the synthesis and antimicrobial evaluation of novel isoxazole derivatives. This included a process where 4-methylthiobenzaldehyde was converted to dibromopropanones and subsequently to isoxazoles, which exhibited promising antimicrobial activities (JagadeeshPrasad, Laxmana, Holla, Kumari, & Chaluvaiah, 2015).

Molecular Ligands and Metal Salts Binding

Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) described a method to attach functional arms to salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde. This approach is significant in the preparation of heteroditopic ligands as receptors for metal salts, highlighting the role of halogenated aldehydes in coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).

Halomethylation Reactions

Research by Martinu and Dailey (2006) focused on the reactivity of 1-chloro-3-phenyldiazirines, exploring reactions to form various bromo- and chloro-diazirines. Their findings are relevant to understanding the reactivity of halogenated compounds, including 4-bromo-3,5-dichlorobenzaldehyde, in organic synthesis (Martinu & Dailey, 2006).

Halogenation and Nephrotoxicity Studies

Hong, Anestis, Henderson, and Rankin (2000) investigated the nephrotoxic effects of haloanilines, including 3,5-dihaloaniline isomers. Their research provides insights into the biological effects of halogenated compounds, which may extend to understanding the impact of compounds like this compound (Hong, Anestis, Henderson, & Rankin, 2000).

Safety and Hazards

4-Bromo-3,5-dichlorobenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-bromo-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAOUCJQYRVMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302639 | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-80-7 | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

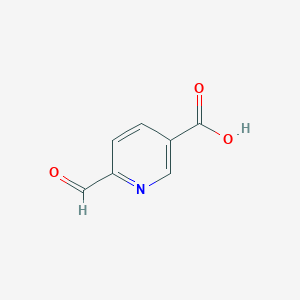

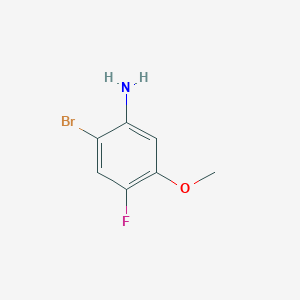

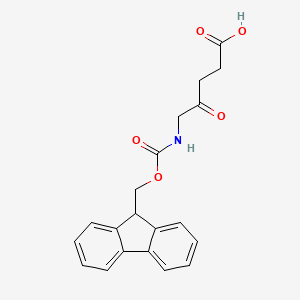

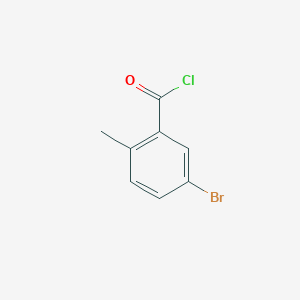

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.